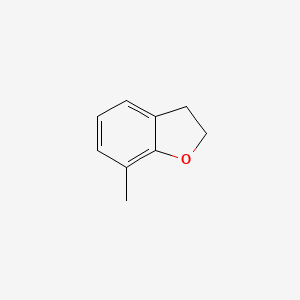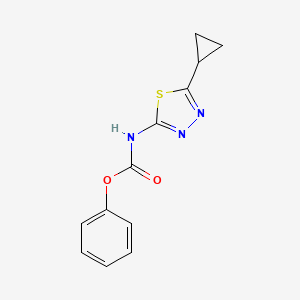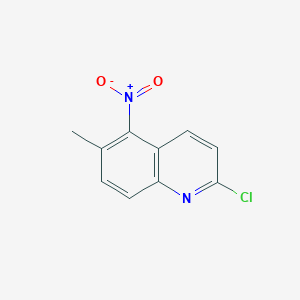
7-Methyl-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. The presence of a methyl group at the 7th position and the dihydro configuration at the 2nd and 3rd positions make this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage . In cancer therapy, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2-Methyl-2,3-dihydrobenzofuran: Shares a similar structure but lacks the methyl group at the 7th position.
Benzofuran: The parent compound without the dihydro configuration or methyl substitution.
Uniqueness: 7-Methyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern and dihydro configuration, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10O |
|---|---|
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4H,5-6H2,1H3 |
Clave InChI |
KVZJDSFEPWQXTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)CCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(2R)-1-(morpholin-4-yl)propan-2-yl]carbamate](/img/structure/B8516427.png)




![7-Chloro-2-cyclopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8516470.png)

![methyl 3-amino-2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B8516476.png)






